Regioselective C-H Arylation Specificity of Ortho-Halogenated Fluorobenzenes
The presence of a 2-bromo substituent on a fluorobenzene ring facilitates a highly regioselective C-H bond arylation at the C3 position (ortho to fluorine) using a diphosphine-palladium catalyst system [1]. This reactivity is class-level but demonstrates the unique synthetic handle provided by an ortho-halogen adjacent to a fluorine atom, a key structural feature of the target compound [1].
| Evidence Dimension | Regioselectivity of Pd-catalyzed C-H arylation |
|---|---|
| Target Compound Data | Reaction proceeds at C3 position |
| Comparator Or Baseline | 2-chloro and 2-methoxy fluorobenzene derivatives |
| Quantified Difference | Regioselective arylation at the ortho-position to fluorine is observed for 2-bromo, 2-chloro, and 2-methoxy substituents [1]. |
| Conditions | Palladium-catalyzed C-H bond arylation using diphosphine-palladium catalyst and PivOK/DMA |
Why This Matters
This class of reactivity underpins the compound's utility as a building block for constructing complex, fluorinated biaryl structures with precise control.
- [1] Hfaiedh, A., Ben Ammar, H., Soulé, J.-F., & Doucet, H. (2017). Palladium-catalyzed regioselective C–H bond arylations at the C3 position of ortho-substituted fluorobenzenes. Organic & Biomolecular Chemistry, 15(35), 7447–7455. View Source
